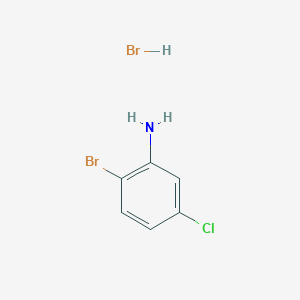![molecular formula C6H7NO2 B13968053 6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one CAS No. 396730-54-4](/img/structure/B13968053.png)
6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxa-1-azabicyclo[321]oct-3-EN-7-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one typically involves the following steps:
Starting Material: The synthesis begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Lactone Ring Opening: The lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one is opened using amines to form amides.
Reduction: The amides are then reduced using lithium aluminium hydride to yield amino alcohols.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions, such as the one involving lithium aluminium hydride, are common.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino alcohols and other functionalized bicyclic compounds .
Applications De Recherche Scientifique
6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors to pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the derivative of the compound being used .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar and is the central core of tropane alkaloids, which have significant biological activities.
2-Azabicyclo[3.2.1]octane: Another similar compound with potential in drug discovery and synthetic applications.
Uniqueness
6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs .
Propriétés
Numéro CAS |
396730-54-4 |
|---|---|
Formule moléculaire |
C6H7NO2 |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
6-oxa-1-azabicyclo[3.2.1]oct-3-en-7-one |
InChI |
InChI=1S/C6H7NO2/c8-6-7-3-1-2-5(4-7)9-6/h1-2,5H,3-4H2 |
Clé InChI |
ACICPQDKCZFZCN-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2CN1C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


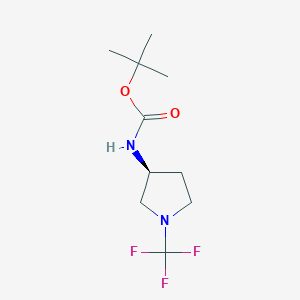
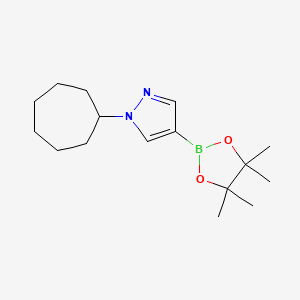

![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)
![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)
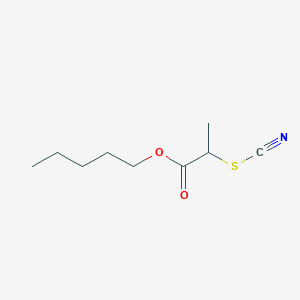

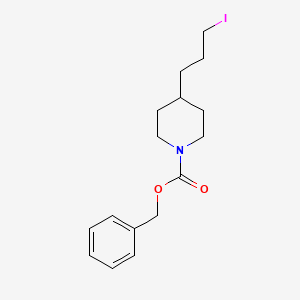
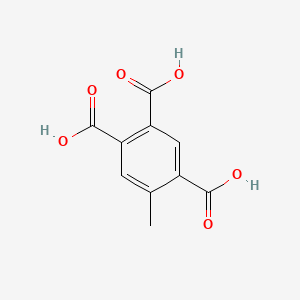


![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
